2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid
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Overview
Description
2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropyl-phenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an acid catalyst to yield the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Contains a phenyl group attached to a boronic acid moiety.
Benzothiazole: A similar heterocyclic compound with a sulfur and nitrogen-containing ring.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position.
Uniqueness
2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the isopropyl-phenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C13H13NO2S |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-7-11(17-12)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
PXJGRSOOFRGICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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